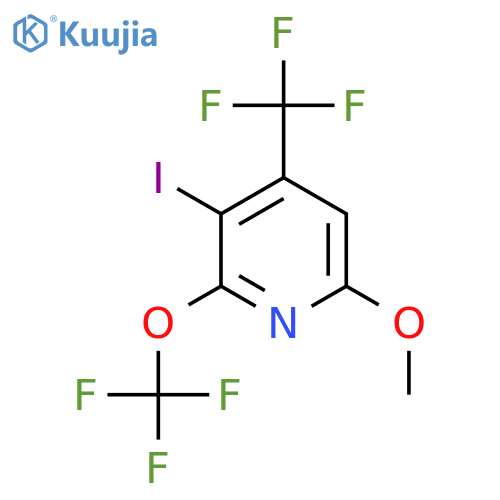Cas no 1804644-40-3 (3-Iodo-6-methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

1804644-40-3 structure
商品名:3-Iodo-6-methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
CAS番号:1804644-40-3
MF:C8H4F6INO2
メガワット:387.017755508423
CID:4833693
3-Iodo-6-methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-6-methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H4F6INO2/c1-17-4-2-3(7(9,10)11)5(15)6(16-4)18-8(12,13)14/h2H,1H3
- InChIKey: BZUQWKXRXPHVCR-UHFFFAOYSA-N
- ほほえんだ: IC1C(=NC(=CC=1C(F)(F)F)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 31.4
3-Iodo-6-methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093701-1g |
3-Iodo-6-methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine |
1804644-40-3 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-Iodo-6-methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Ping Tong Food Funct., 2020,11, 628-639
1804644-40-3 (3-Iodo-6-methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine) 関連製品
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
